

Technical Guide: Physical and Chemical Properties of 1-(3,4-Diethoxyphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3,4-Diethoxyphenyl)ethanone

Cat. No.: B072310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Diethoxyphenyl)ethanone, also known by its CAS Number 1137-71-9, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structural similarity to biologically active molecules makes it a compound of interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known physical properties of **1-(3,4-diethoxyphenyl)ethanone**, alongside standardized experimental protocols for their determination. While specific data on its biological activity is limited, the known roles of structurally similar compounds, such as 1-(3,4-dimethoxyphenyl)ethanone, suggest its potential as a building block in the synthesis of novel therapeutic agents. The dimethoxy analog is recognized as a key intermediate in the production of various active pharmaceutical ingredients (APIs).^[1]

Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and use in synthetic procedures. The table below summarizes the available quantitative data for **1-(3,4-diethoxyphenyl)ethanone**.

Property	Value	Notes
Molecular Formula	$C_{12}H_{16}O_3$	
Molecular Weight	208.25 g/mol	
CAS Number	1137-71-9	
Appearance	White to Light Brown Solid	
Melting Point	50 °C	
Boiling Point	188-192 °C	at 15 Torr
Density (Predicted)	$1.031 \pm 0.06 \text{ g/cm}^3$	
Solubility	Data not available	See Section 3.3 for determination protocol.
Storage	Sealed in a dry place at room temperature.	

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of **1-(3,4-diethoxyphenyl)ethanone**.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of **1-(3,4-diethoxyphenyl)ethanone** is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (50 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point (Micro Method)

Given the relatively high boiling point, a micro-scale method is often preferred to minimize sample usage.

Apparatus:

- Thiele tube or similar heating bath
- Thermometer
- Small test tube (e.g., 75 x 12 mm)
- Capillary tube (sealed at one end)
- Mineral oil or other suitable heating fluid

Procedure:

- Add approximately 0.5 mL of **1-(3,4-diethoxyphenyl)ethanone** to the small test tube.
- Place a capillary tube, with its sealed end up, into the test tube containing the sample.

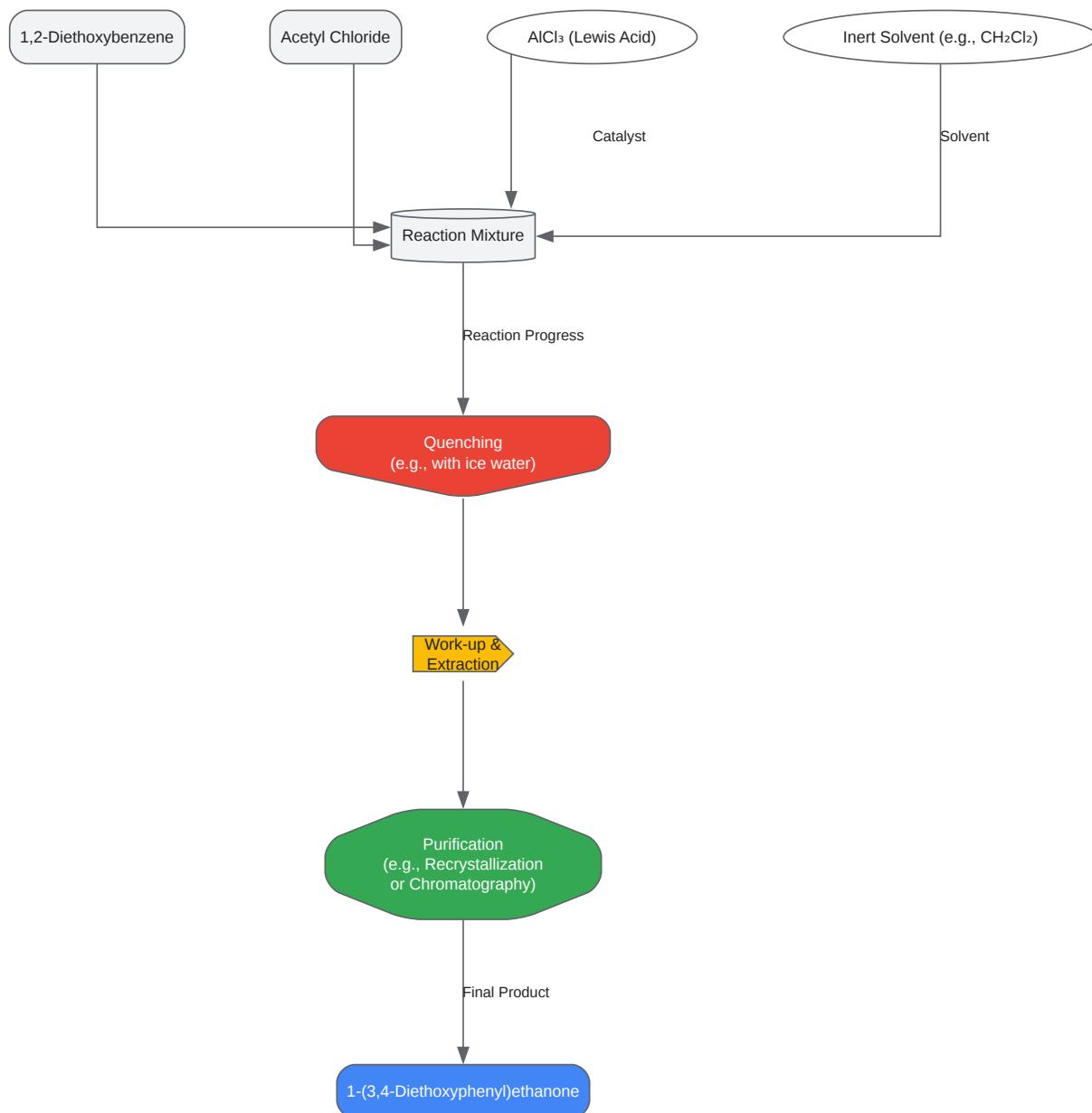
- Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the assembly in a Thiele tube filled with mineral oil, making sure the sample is below the oil level.
- Heat the side arm of the Thiele tube gently with a microburner.
- Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed, then remove the heat.
- The liquid will begin to cool, and the bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide valuable information for reaction setup and purification.

Apparatus:

- Small test tubes
- Graduated pipettes or droppers
- Spatula
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, 5% aq. HCl, 5% aq. NaOH)


Procedure:

- Place approximately 20-30 mg of **1-(3,4-diethoxyphenyl)ethanone** into a series of clean, dry test tubes.

- To each tube, add 1 mL of a different solvent.
- Agitate each tube vigorously for 1-2 minutes. A vortex mixer can be used for more consistent mixing.
- Observe each tube to determine if the solid has dissolved completely, is partially soluble, or is insoluble.
- Record the solubility for each solvent. For compounds that are soluble in acidic or basic solutions, this can indicate the presence of basic or acidic functional groups, respectively.

Synthetic Workflow

A common and effective method for the synthesis of aromatic ketones such as **1-(3,4-diethoxyphenyl)ethanone** is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts acylation workflow for the synthesis of **1-(3,4-Diethoxyphenyl)ethanone**.

Biological Context and Potential Applications

While direct studies on the biological signaling pathways of **1-(3,4-diethoxyphenyl)ethanone** are not readily available in the public domain, the broader class of substituted acetophenones is of significant interest in medicinal chemistry. The structurally similar compound, 1-(3,4-dimethoxyphenyl)ethanone, is a known precursor in the synthesis of various pharmaceutical agents. Derivatives of this scaffold have been investigated for their potential to interact with neurotransmitter systems, including dopamine and serotonin pathways.^[2] Furthermore, related structures have been explored for their utility in developing inhibitors for enzymes such as catechol-O-methyltransferase (COMT). The presence of the diethoxy-substituted phenyl ring in **1-(3,4-diethoxyphenyl)ethanone** provides a lipophilic scaffold that can be a starting point for the design of novel bioactive molecules. Its role is primarily that of a chemical intermediate, providing a foundational structure for the synthesis of more complex molecules with potential therapeutic applications.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Buy 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone | 29705-77-9 [smolecule.com]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Properties of 1-(3,4-Diethoxyphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072310#what-are-the-physical-properties-of-1-3-4-diethoxyphenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com